molecular formula C17H13BrClNO B13882533 6-Bromo-3-[(4-chlorophenyl)methyl]-2-methoxyquinoline CAS No. 918519-49-0

6-Bromo-3-[(4-chlorophenyl)methyl]-2-methoxyquinoline

Cat. No.: B13882533
CAS No.: 918519-49-0
M. Wt: 362.6 g/mol
InChI Key: VHQNQUIPODZMBC-UHFFFAOYSA-N
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Description

6-Bromo-3-[(4-chlorophenyl)methyl]-2-methoxyquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a bromine atom at the 6th position, a chlorophenylmethyl group at the 3rd position, and a methoxy group at the 2nd position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-[(4-chlorophenyl)methyl]-2-methoxyquinoline typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-3-[(4-chlorophenyl)methyl]-2-methoxyquinoline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a quinone derivative.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dehalogenated quinoline derivatives.

    Substitution: Amino or thio-substituted quinoline derivatives.

Scientific Research Applications

The search results provide information on the synthesis of 6-bromo-3-chlorophenylmethyl-2-methoxy quinoline, its role as an intermediate in synthesizing the antitubercular agent TMC-207, and its potential applications in treating tuberculosis . Further applications of this specific compound are not detailed in the search results; however, related research regarding quinoline derivatives and magnetic resonance imaging (MRI) techniques are present and may be relevant.

Synthesis of 6-Bromo-3-Chlorophenylmethyl-2-Methoxy Quinoline

The compound 6-bromo-3-chlorophenylmethyl-2-methoxy quinoline is an intermediate in synthesizing TMC-207, a quinoline-based antitubercular agent . A synthesis process involves the following steps :

  • Synthesis of 3-benzyl-6-bromo-2-chloroquinoline: This involves reacting phosphorus oxychloride with DMF (dimethylformamide) under cooling, followed by the addition of N-(4-bromophenyl)-3-hydrocinnamamide . The mixture is reacted, poured into frozen water, and extracted with methylene dichloride. The organic layer is washed, dried, and evaporated, and the residue is purified using column chromatography .
  • Synthesis of 3-benzyl-15-bromo-2 methoxy quinoline: 3-benzyl-6-bromo-2-chloroquinoline is added to anhydrous methanol, followed by sodium methoxide solution. The mixture undergoes a reflux reaction and is then poured into frozen water and extracted with methylene dichloride. The organic layer is merged, dried, and crystallized with anhydrous methanol after evaporation .
  • Synthesis of 6-bromo-3-Chlorophenylmethyl-2 methoxy quinoline: 3-benzyl-15-bromo-2 methoxy quinoline, N-chlorosuccinimide, benzoyl peroxide, salt of wormwood, and dry tetracol phenixin are added to a single-port bottle and stirred under reflux. After solvent evaporation, water is added, and the mixture is extracted with methylene dichloride. The organic phase is dried, and anhydrous diethyl ether is used for recrystallization after solvent evaporation .

Related Research and Potential Applications

While the primary application mentioned in the search results is as an intermediate for synthesizing the antitubercular agent TMC-207 , the broader context of quinoline derivatives suggests potential applications in other areas:

  • Antitubercular Agents: Quinoline derivatives have demonstrated activity against Mycobacterium tuberculosis .
  • Magnetic Resonance Imaging (MRI): MRI techniques can evaluate tissue injury and treatment response in various conditions .

Data Tables and Case Studies

Mechanism of Action

The mechanism of action of 6-Bromo-3-[(4-chlorophenyl)methyl]-2-methoxyquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a biological response. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells.

Comparison with Similar Compounds

    6-Bromo-2-methoxyquinoline: Lacks the chlorophenylmethyl group, which may result in different biological activities.

    3-[(4-Chlorophenyl)methyl]-2-methoxyquinoline: Lacks the bromine atom, which may affect its reactivity and interactions with molecular targets.

    6-Bromo-3-[(4-chlorophenyl)methyl]quinoline: Lacks the methoxy group, which may influence its solubility and bioavailability.

Uniqueness: 6-Bromo-3-[(4-chlorophenyl)methyl]-2-methoxyquinoline is unique due to the presence of all three functional groups (bromine, chlorophenylmethyl, and methoxy) on the quinoline ring. This combination of substituents can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Biological Activity

6-Bromo-3-[(4-chlorophenyl)methyl]-2-methoxyquinoline is a synthetic organic compound belonging to the quinoline family. Its unique structure, characterized by a bromine atom at the 6-position, a methoxy group at the 2-position, and a 4-chlorobenzyl substituent at the 3-position, suggests potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its interaction with various biological targets.

  • Molecular Formula : C16H14BrClN2O
  • Molecular Weight : 353.65 g/mol
  • Structure : The compound features halogen and methoxy groups, which can enhance its pharmacological profile.

Antimicrobial Activity

Preliminary studies indicate that compounds similar to this compound exhibit significant antimicrobial activities. Quinoline derivatives have historically shown efficacy against various pathogens, and this compound is no exception.

Studies and Findings

  • Antibacterial Activity : Research has demonstrated that quinoline derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, compounds structurally related to this compound showed minimum inhibitory concentration (MIC) values indicating potent antibacterial effects against strains like E. coli and Staphylococcus aureus .
  • Antifungal Activity : The compound has also been evaluated for antifungal properties, demonstrating effectiveness against fungi such as Candida albicans. The MIC values for antifungal activity ranged from 16.69 to 78.23 µM .

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro studies on human cancer cell lines.

Case Studies

  • Cell Line Studies : The compound was tested against several human cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer). Results indicated that it exhibited significant cytotoxic effects, with IC50 values suggesting effective inhibition of cell proliferation .
  • Mechanism of Action : The mechanism underlying its anticancer activity may involve apoptosis induction and cell cycle arrest. Studies suggest that quinoline derivatives can disrupt cellular signaling pathways critical for cancer cell survival .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds reveals the unique biological profile of this compound.

Compound NameStructural FeaturesNotable Activities
6-Bromo-4-(3-chlorophenyl)-2-methoxyquinolineBromine at position 6, chlorophenyl at position 4Antimicrobial properties
3-BromomethylquinolineBromomethyl group at position 3Anticancer activity
7-BromoquinolineBromine at position 7Antiparasitic effects

The presence of both halogen substituents and the methoxy group in this compound may contribute to its distinct reactivity patterns and biological activities compared to other derivatives .

Properties

CAS No.

918519-49-0

Molecular Formula

C17H13BrClNO

Molecular Weight

362.6 g/mol

IUPAC Name

6-bromo-3-[(4-chlorophenyl)methyl]-2-methoxyquinoline

InChI

InChI=1S/C17H13BrClNO/c1-21-17-13(8-11-2-5-15(19)6-3-11)9-12-10-14(18)4-7-16(12)20-17/h2-7,9-10H,8H2,1H3

InChI Key

VHQNQUIPODZMBC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=C(C=CC2=N1)Br)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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